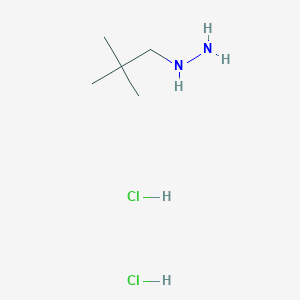

Neopentylhydrazine dihydrochloride

Description

Contextualization of Hydrazine (B178648) Derivatives in Synthetic Chemistry

Hydrazine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for the construction of a wide array of organic molecules. ijcrt.org Their utility stems from the nucleophilic nature of the nitrogen atoms and the reactive N-N bond, which can participate in a variety of transformations. These compounds are instrumental in the synthesis of numerous heterocyclic systems, such as pyrazoles, pyridazines, and indoles, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. ijcrt.org

The reactivity of hydrazine derivatives can be finely tuned by the nature of the substituents on the nitrogen atoms. Alkyl and aryl groups can modulate the nucleophilicity and steric environment of the hydrazine, influencing the outcome of chemical reactions. princeton.edu This ability to modify their structure has led to the development of a vast library of hydrazine-based reagents and synthons, each with specific applications in organic synthesis. d-nb.info

Historical Overview of Research on Neopentylhydrazine (B3192943) Dihydrochloride (B599025)

The exploration of hydrazine chemistry dates back to the 19th century, with Emil Fischer's synthesis of phenylhydrazine (B124118) in 1875 marking a significant milestone. princeton.edupsu.edu This was followed by the isolation of hydrazine itself by Curtius in 1887. princeton.eduacs.org The early research primarily focused on arylhydrazines and their application in the characterization of carbonyl compounds. princeton.edu

The study of alkylhydrazines, particularly those with bulky substituents like the neopentyl group, emerged later as organic chemists sought to understand and control the steric effects in chemical reactions. While a definitive first synthesis of neopentylhydrazine is not prominently documented in readily available historical reviews, the synthesis of various alkylhydrazines was explored throughout the 20th century. psu.edudtic.mil The investigation of sterically hindered hydrazines like neopentylhydrazine was driven by the desire to achieve regioselectivity in reactions such as pyrazole (B372694) synthesis, where the bulky group could direct the cyclization process. The dihydrochloride salt form of neopentylhydrazine is often utilized to improve its stability and handling properties as a laboratory chemical.

Detailed Research Findings

The academic interest in neopentylhydrazine dihydrochloride lies primarily in its application as a sterically demanding building block in organic synthesis. The neopentyl group, with its quaternary carbon atom, exerts significant steric hindrance, which can be strategically exploited to control reaction pathways and outcomes.

One of the key areas of research involving this compound is the synthesis of substituted pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole formation. When a substituted hydrazine is used, the regioselectivity of the reaction becomes a critical aspect. The bulky neopentyl group in neopentylhydrazine can influence the orientation of the cyclization, leading to the preferential formation of one regioisomer over the other. This steric control is a valuable tool for synthetic chemists aiming to construct specific pyrazole-based molecules with desired biological or material properties.

While specific, in-depth research articles focusing solely on the reaction kinetics and a wide range of synthetic applications of this compound are not abundant in the mainstream literature, its utility can be inferred from the broader context of research on sterically hindered hydrazines. The principles of steric hindrance suggest that the approach of reactants to the nitrogen atoms of neopentylhydrazine is restricted, which can lead to slower reaction rates compared to less hindered hydrazines. wikipedia.orglibretexts.orgreddit.comyoutube.comlibretexts.org However, this reduced reactivity can also be advantageous in preventing undesired side reactions and promoting the formation of a specific product.

The synthesis of this compound itself can be achieved through established methods for the preparation of alkylhydrazines, followed by treatment with hydrochloric acid. A general route involves the alkylation of hydrazine or a protected hydrazine derivative with a neopentyl halide.

| Property | Value |

| Chemical Formula | C5H16Cl2N2 |

| Molecular Weight | 175.10 g/mol |

| Synonyms | (2,2-Dimethylpropyl)hydrazine dihydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(2,3)4-7-6;;/h7H,4,6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOSJDLOJKZILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Neopentylhydrazine Dihydrochloride

Established Synthetic Pathways

The traditional synthesis of neopentylhydrazine (B3192943) dihydrochloride (B599025) relies on fundamental organic reactions, primarily involving the formation of the hydrazine (B178648) moiety followed by salt formation.

Reductive Amination Strategies

A primary route to neopentylhydrazine is through the reductive amination of pivalaldehyde (2,2-dimethylpropanal) with hydrazine. This process typically involves two key steps: the formation of a hydrazone intermediate, followed by its reduction to the corresponding hydrazine.

The initial reaction involves the condensation of pivalaldehyde with hydrazine hydrate, which can be catalyzed by an acid. The resulting pivalaldehyde hydrazone is then reduced to neopentylhydrazine. A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For industrial-scale synthesis, catalytic hydrogenation is often preferred.

A general reaction scheme is presented below:

Step 1: Hydrazone Formation (CH₃)₃CCHO + N₂H₄·H₂O → (CH₃)₃CCH=NNH₂ + 2H₂O

Step 2: Reduction (CH₃)₃CCH=NNH₂ + [H] → (CH₃)₃CCH₂NHNH₂

The choice of reducing agent is critical to avoid over-reduction or side reactions. Sodium cyanoborohydride is often favored for its selectivity in reducing the imine group in the presence of other reducible functional groups. masterorganicchemistry.com

Condensation Reactions in Hydrazine Formation

The formation of the hydrazone intermediate is a classic condensation reaction. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and can be facilitated by adjusting the pH. The equilibrium of this reaction can be driven towards the product by removing water, for instance, by azeotropic distillation. The formation of pyrazoles and other heterocyclic compounds through condensation reactions with hydrazines is a well-established area of organic synthesis, highlighting the versatility of the initial hydrazone formation step. rsc.orggoogle.com

Synthesis from Neopentylhydrazine Hydrochloride Precursors

Neopentylhydrazine dihydrochloride can be prepared from its hydrochloride salt. This process involves the protonation of the second nitrogen atom of the hydrazine moiety. A plausible method involves dissolving neopentylhydrazine hydrochloride in a suitable solvent and treating it with a strong acid, such as hydrochloric acid, to achieve the dihydrochloride form. In a related procedure for preparing a dihydrochloride salt, a hydrochloride salt is first neutralized to the free base and then treated with hydrochloric acid to form the dihydrochloride, which can then be isolated by recrystallization. google.comgoogle.com

A proposed reaction is as follows: (CH₃)₃CCH₂NHNH₂·HCl + HCl → (CH₃)₃CCH₂NH₂⁺NH₂·2Cl⁻

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry aims to develop more efficient, environmentally benign, and faster methods for chemical synthesis. These principles have been applied to the synthesis of hydrazine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. rsc.orgnih.gov In the context of neopentylhydrazine synthesis, microwave irradiation could be applied to the condensation reaction to form the hydrazone, potentially leading to a more rapid and efficient process. The benefits of MAOS are attributed to the efficient and uniform heating of the reaction mixture. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours | Minutes | rsc.org |

| Yield | Often lower | Generally higher | rsc.org |

| Energy Efficiency | Lower | Higher | nih.gov |

| Heating | Conduction/Convection | Direct dielectric heating | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of neopentylhydrazine, catalytic reductive amination is a highly attractive approach.

Recent research has focused on the development of non-precious metal catalysts for reductive amination. For instance, catalysts based on cobalt and nickel have been shown to be effective for the reductive amination of aldehydes and ketones. rsc.orgorganic-chemistry.org These catalysts can utilize molecular hydrogen (H₂) as the reducing agent, which is an environmentally friendly and cost-effective choice. mdpi.com The general scheme involves the in-situ formation of the hydrazone followed by its immediate catalytic hydrogenation.

Enzymatic catalysis also presents a green alternative for the synthesis of substituted hydrazines. Imine reductases (IREDs) have been successfully employed for the reductive amination of carbonyl compounds with hydrazines. nih.gov This biocatalytic approach offers high selectivity and operates under mild reaction conditions.

| Catalyst Type | Example | Advantages | Reference |

| Precious Metal | Palladium on Carbon (Pd/C) | High activity, well-established | mdpi.com |

| Non-Precious Metal | Cobalt-based, Nickel-based | Lower cost, earth-abundant | rsc.orgorganic-chemistry.org |

| Biocatalyst | Imine Reductase (IRED) | High selectivity, mild conditions, green | nih.gov |

Strategies for Regioselectivity and Stereoselectivity Control

Stereoselectivity, particularly the E/Z isomerism, is often determined in the final elimination steps of the reaction sequence. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the stability of reaction intermediates and the energy barriers of transition states. researchgate.net For example, intramolecular interactions, such as hydrogen bonding, can stabilize one stereoisomeric intermediate over another, thereby directing the reaction towards a specific stereochemical outcome. researchgate.net The choice of solvent and reaction temperature can also play a significant role in controlling the stereoselectivity by influencing the relative energies of the transition states leading to different stereoisomers. researchgate.net

The table below summarizes key factors influencing selectivity in related synthetic pathways.

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Key Findings |

| Substituent Effects | Electronic effects of para-substituents can influence reaction rates but may not significantly alter the regiochemical outcome under kinetic control. researchgate.net | Steric and electronic properties of substituents can favor the formation of one stereoisomer over another. | Electron-donating groups may be favored in certain reaction pathways. researchgate.net |

| Reaction Intermediates | The formation of specific intermediates, such as nitrilimine, can be a key regioselectivity-limiting step. researchgate.net | The relative thermodynamic stability of stereoisomeric intermediates, influenced by intramolecular forces, can dictate the final stereochemical product. researchgate.net | Intramolecular hydrogen bonding can be a significant stabilizing factor. researchgate.net |

| Reaction Conditions | While not extensively detailed for this specific compound, general principles suggest solvent polarity and temperature can influence regioselectivity. | The choice of solvent and temperature can alter the energy landscape of the reaction, favoring one stereoselective pathway over another. researchgate.net | Lower temperatures often lead to higher selectivity. |

Purification and Isolation Methodologies

The purification and isolation of this compound are critical steps to obtain a product of high purity, suitable for its intended applications. Given its salt form, common techniques for the purification of organic compounds are employed, with specific considerations for its physical and chemical properties.

The primary method for purification is typically recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. The selection of an appropriate solvent is paramount. Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor.

Commonly used solvents for the recrystallization of hydrochloride salts include polar protic solvents like ethanol or methanol, or mixtures of these with less polar solvents such as diethyl ether or dichloromethane (B109758) to fine-tune the solubility characteristics. The process often involves dissolving the crude material in hot alcohol, followed by the slow addition of a less polar "anti-solvent" until turbidity is observed. Subsequent cooling allows for the formation of well-defined crystals.

Following recrystallization, the purified crystals are isolated by filtration , typically under vacuum using a Büchner funnel. This step efficiently separates the solid product from the solvent and dissolved impurities. The isolated solid is then washed with a small amount of cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

Finally, the purified this compound is dried to remove any remaining solvent. This is often accomplished under vacuum, sometimes at a slightly elevated temperature, to ensure the complete removal of volatile solvents without causing decomposition of the product. The purity of the final product can be assessed using various analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

The table below outlines the typical purification and isolation workflow.

| Step | Technique | Purpose | Key Considerations |

| 1. Purification | Recrystallization | To remove impurities based on differential solubility. | Selection of an appropriate solvent system (e.g., alcohol/ether). |

| 2. Isolation | Vacuum Filtration | To separate the purified solid crystals from the mother liquor. | Use of a Büchner funnel for efficient separation. |

| 3. Washing | Cold Solvent Rinse | To remove residual impurities from the crystal surfaces. | The solvent should be one in which the product has low solubility. |

| 4. Drying | Vacuum Drying | To remove residual solvent from the final product. | Temperature should be controlled to prevent product degradation. |

Reactivity and Mechanistic Investigations of Neopentylhydrazine Dihydrochloride

Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of neopentylhydrazine (B3192943) dihydrochloride (B599025) are largely dictated by the interplay between the nucleophilic nature of the hydrazine (B178648) group and the steric hindrance imposed by the neopentyl substituent. As a hydrazine salt, it typically requires neutralization with a base to liberate the free neopentylhydrazine before it can participate in most reactions.

The primary mechanistic pathways involving neopentylhydrazine include its role as a nucleophile in condensation and substitution reactions. For instance, in the well-established Fischer indole (B1671886) synthesis, a substituted phenylhydrazine (B124118) reacts with an aldehyde or ketone under acidic conditions. organic-chemistry.orgbeilstein-journals.org While specific studies on neopentylhydrazine itself in this synthesis are not extensively documented, the general mechanism involves the formation of a hydrazone intermediate, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. organic-chemistry.org The bulky neopentyl group would be expected to influence the rate and potentially the regioselectivity of this reaction due to steric crowding around the nitrogen atoms.

Furthermore, the reactivity of hydrazine derivatives is known to be influenced by the electronic effects of their substituents. Organic radicals that increase the electron density on the nitrogen atom can accelerate reduction reactions. organic-chemistry.org The neopentyl group, being an alkyl group, is electron-donating through an inductive effect, which would enhance the nucleophilicity of the hydrazine nitrogen atoms.

Role as a Nucleophilic Reagent in Organic Transformations

Neopentylhydrazine, liberated from its dihydrochloride salt, acts as a potent nucleophile, albeit a sterically encumbered one. The lone pair of electrons on the terminal nitrogen atom is available to attack electrophilic centers. This nucleophilicity is central to its participation in a variety of organic transformations.

One of the most common reactions where hydrazines act as nucleophiles is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone of heterocyclic synthesis, providing precursors for various ring systems. The general reaction is as follows:

(CH₃)₃CCH₂NHNH₂ + R'C(=O)R'' → (CH₃)₃CCH₂N=C(R')R'' + H₂O

The steric hindrance of the neopentyl group can, however, slow down the rate of these reactions compared to less hindered hydrazines. sciencemadness.org

Neopentylhydrazine can also participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, though such reactions can be difficult to control and may lead to a mixture of products due to the potential for multiple alkylations on both nitrogen atoms. The steric bulk of the neopentyl group would likely favor mono-alkylation at the terminal nitrogen.

The table below summarizes some potential nucleophilic reactions of neopentylhydrazine.

| Reaction Type | Electrophile | Product Type |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |

| Acylation | Acyl Chlorides, Anhydrides | Acylhydrazides |

| Alkylation | Alkyl Halides | Alkylhydrazines |

Specific Reaction Pathways Involving Nitrogen Chemistry

The rich nitrogen chemistry of neopentylhydrazine extends to its use in the synthesis of various nitrogen-containing heterocycles. Beyond the Fischer indole synthesis, hydrazine derivatives are key building blocks for pyrazoles, pyrazolines, and other related structures. organic-chemistry.org

For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical method for the synthesis of pyrazoles. In the case of neopentylhydrazine, the reaction would proceed as follows:

(CH₃)₃CCH₂NHNH₂ + R'C(=O)CH₂C(=O)R'' → 1-(neopentyl)-substituted pyrazole (B372694) + 2H₂O

The regiochemical outcome of such cyclizations can be influenced by the steric demands of the substituents on both the hydrazine and the dicarbonyl compound.

Furthermore, hydrazine derivatives can be involved in rearrangements. The Boulton–Katritzky rearrangement, for instance, involves the recyclization of systems containing an N–O bond in a ring, often with the participation of a hydrazine derivative. beilstein-journals.org

Analysis of Chemical Stability under Varied Conditions

The stability of neopentylhydrazine dihydrochloride is a crucial factor for its storage and handling. As a salt, it is generally more stable and less volatile than the free base, neopentylhydrazine. Hydrazine salts, such as hydrazine sulfate, are known to be less susceptible to atmospheric oxidation. wikipedia.org

The thermal stability is also an important consideration. Upon heating, hydrazine salts can decompose. The decomposition of 1,2-bis(sulfonyl)-1-alkylhydrazines, for example, follows first-order kinetics in aqueous solutions. While the decomposition pathway for this compound may differ, it is a factor to consider in its application in reactions requiring elevated temperatures.

The table below outlines the expected stability profile of this compound.

| Condition | Expected Stability |

| Atmospheric Oxidation | Relatively stable as a salt. wikipedia.org |

| Moisture | Likely hygroscopic. |

| Acidity (pH) | Stable in acidic conditions. |

| Basicity (pH) | Decomposes to liberate free hydrazine. |

| Elevated Temperature | Potential for thermal decomposition. |

| Presence of Oxidizing Agents | Reactive, potential for vigorous reaction. |

Despite a comprehensive search of available scientific literature, no specific applications of This compound were found in the synthesis of pyrazole oxadiazole derivatives, the formation of substituted hydrazine derivatives, or its contribution to named organic reactions such as hydrazone formation and C-N bond formation reactions.

General synthetic routes for the classes of compounds mentioned in the outline are well-established and documented. For instance, the synthesis of pyrazoles often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. Similarly, oxadiazoles can be synthesized through various routes, including the cyclization of diacylhydrazines. The formation of substituted hydrazines, hydrazones, and C-N bond formation are fundamental transformations in organic chemistry with a wide array of reagents and methodologies.

However, the role of this compound as a specific precursor or reactant in these particular advanced organic synthesis applications is not detailed in the currently accessible scientific literature. Therefore, a detailed article on its specific applications as per the requested outline cannot be generated at this time.

Theoretical and Computational Studies of Neopentylhydrazine Dihydrochloride

Computational Chemistry Methodologies Applied to Neopentylhydrazine (B3192943) Dihydrochloride (B599025)

A range of computational chemistry techniques is employed to analyze neopentylhydrazine dihydrochloride, each providing unique perspectives on its molecular properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its dynamic behavior, including conformational changes and interactions with solvent molecules. nih.govresearchgate.net These simulations are particularly useful for understanding how the sterically demanding neopentyl group influences the flexibility of the molecule and its ability to form hydrogen bonds in an aqueous environment. fiveable.menih.gov By tracking the trajectories of atoms, MD can provide a detailed picture of the hydration shell around the molecule and its diffusion properties in solution. nih.gov

Monte Carlo Simulations

Monte Carlo (MC) simulations utilize statistical methods to model complex systems. This approach is valuable for exploring the vast conformational space of flexible molecules like this compound to identify low-energy structures. MC simulations can also be used to predict the thermodynamic properties of the system, offering statistical insights into its equilibrium behavior and interactions with its environment.

Prediction of Electronic Structure and Reactivity Profiles

Computational models are essential for predicting the electronic structure and, consequently, the chemical reactivity of this compound. tandfonline.com By calculating fundamental electronic properties, researchers can forecast the molecule's behavior in chemical reactions.

Key electronic properties that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. acs.orgrsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. tandfonline.com For this compound, the nitrogen atoms are expected to be electron-rich centers, even when protonated, influencing their interaction with other species.

| Computational Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Primarily associated with the nitrogen lone pairs of the hydrazine (B178648) group. |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | A key indicator of chemical stability; a larger gap implies higher stability. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. tandfonline.com |

Conformational Analysis and Stereochemical Considerations

The neopentyl group, with its characteristic quaternary carbon, imposes significant steric hindrance, which plays a major role in the conformational preferences of this compound. fiveable.meontosight.aiucla.edu Computational conformational analysis is used to determine the most stable three-dimensional arrangements of the molecule by calculating the relative energies of different rotational isomers (conformers).

The steric bulk of the neopentyl group restricts rotation around the C-C and C-N bonds, favoring specific conformations that minimize steric strain. fiveable.memedium.com Understanding these preferred conformations is essential for interpreting spectroscopic data and predicting how the molecule will interact with other chemical species.

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (Calculated) | Key Feature |

|---|---|---|---|

| Anti | ~180° | Lowest | The bulky neopentyl group is positioned away from the other nitrogen, minimizing steric repulsion. |

| Gauche | ~60° | Higher | Increased steric interaction between the neopentyl group and the terminal amino group. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful asset for investigating the step-by-step pathways of chemical reactions involving hydrazine derivatives. capes.gov.bracs.org For this compound, these models can be used to map the potential energy surface of a reaction, such as its common use in the Wolff-Kishner reduction. libretexts.org

By calculating the energies of reactants, transition states, intermediates, and products, researchers can:

Identify the most likely reaction pathway. nih.gov

Determine the activation energy, which governs the reaction rate.

Characterize the structure of unstable intermediates and transition states that are difficult to observe experimentally. acs.org

This detailed mechanistic insight is invaluable for optimizing reaction conditions and predicting the outcomes of chemical transformations. capes.gov.bracs.org

Derivatives and Analogues of Neopentylhydrazine Dihydrochloride

Synthetic Routes and Structural Characterization of N-Substituted Neopentylhydrazine (B3192943) Derivatives

The synthesis of N-substituted neopentylhydrazine derivatives can be approached through several established chemical transformations, primarily involving the reaction of the hydrazine (B178648) moiety with various electrophiles.

N-Acylation: A common route to introduce substituents onto the neopentylhydrazine backbone is through N-acylation. This typically involves the reaction of neopentylhydrazine or its hydrochloride salt with an acylating agent, such as an acyl chloride or anhydride. The reaction of pivaloyl chloride (trimethylacetyl chloride) with hydrazine, for instance, has been shown to proceed efficiently in water. orgsyn.org While this specific example leads to pivaloyl hydrazide, the principle can be extended to the synthesis of N-neopentyl-N'-acylhydrazides. The steric hindrance of the neopentyl group can influence the regioselectivity of the acylation, potentially favoring substitution at the less hindered nitrogen atom.

Condensation Reactions: Neopentylhydrazine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. wikipedia.orgresearchgate.netwikipedia.org These reactions are typically carried out in an acidic or basic medium and are fundamental in the construction of various heterocyclic systems. nih.govnih.gov The resulting N-neopentylhydrazones can serve as versatile intermediates for further synthetic modifications.

Structural Characterization: The structural elucidation of N-substituted neopentylhydrazine derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. nih.govipb.ptmdpi.com In ¹H NMR spectra, the chemical shifts and coupling constants of the protons on the neopentyl group and the substituted moiety provide crucial information about the molecular structure. The presence of stereoisomers, such as E/Z isomers in hydrazones, can also be identified and quantified using NMR. nih.gov ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov

Infrared (IR) spectroscopy is another valuable technique for characterizing these derivatives. nih.gov Characteristic absorption bands for functional groups such as the N-H, C=O (in acyl derivatives), and C=N (in hydrazones) provide evidence for the successful substitution and the nature of the introduced functional group.

Development of Novel Hydrazine-Based Chemical Scaffolds

The development of novel chemical scaffolds based on hydrazine is an active area of research, driven by the quest for new molecules with unique properties. Hydrazides and hydrazones are recognized as privileged structures in medicinal chemistry due to their versatile synthetic accessibility and diverse biological activities. nih.govnih.govmdpi.com

Neopentylhydrazine, with its distinct sterically bulky group, can be utilized as a scaffold to introduce specific three-dimensional features into a molecule. This can be particularly useful in the design of compounds intended to interact with biological targets where steric bulk can influence binding affinity and selectivity.

The synthesis of heterocyclic compounds is a primary application for hydrazine derivatives. nih.govmdpi.comresearchgate.netnih.gov By reacting N-substituted neopentylhydrazine derivatives with appropriate bifunctional reagents, a variety of heterocyclic rings can be constructed. For example, the cyclization of hydrazone derivatives can lead to the formation of pyrazoles, pyridazines, and other nitrogen-containing heterocycles. nih.govnih.gov The neopentyl group would be appended to these heterocyclic cores, potentially influencing their physicochemical properties and biological activity.

Structure-Reactivity Relationships in Related Hydrazine Compounds

The relationship between the structure of hydrazine derivatives and their reactivity is a key aspect of their chemistry. The steric and electronic properties of the substituents on the hydrazine core play a significant role in determining the outcome of chemical reactions.

The neopentyl group in neopentylhydrazine derivatives is a bulky alkyl substituent that exerts a significant steric effect. This steric hindrance can influence the rate and regioselectivity of reactions. For instance, in reactions involving nucleophilic attack by the hydrazine nitrogen, the neopentyl group can hinder the approach of the electrophile to the adjacent nitrogen atom, potentially favoring reaction at the terminal nitrogen. This steric effect is a well-understood concept in organic chemistry, often dictating the formation of the less substituted product in certain reactions.

The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups attached to the hydrazine nitrogen can decrease its nucleophilicity, making it less reactive towards electrophiles. Conversely, electron-donating groups can enhance nucleophilicity. In the context of N-aryl neopentylhydrazine derivatives, the electronic properties of the substituents on the aromatic ring would modulate the reactivity of the hydrazine moiety. Palladium-catalyzed cross-coupling reactions, for example, are a common method for the synthesis of N-aryl hydrazines, and the success of these reactions can be highly dependent on the electronic nature of the coupling partners.

Future Research Directions for Neopentylhydrazine Dihydrochloride

Emerging Synthetic Strategies and Methodological Innovations

The synthesis of substituted hydrazines is a well-established field, yet the specific challenges and opportunities presented by the bulky neopentyl group in Neopentylhydrazine (B3192943) Dihydrochloride (B599025) have not been explicitly addressed. Future research could focus on developing novel and more efficient synthetic routes to this compound and its derivatives.

Methodological innovations could draw from recent advancements in the synthesis of other hindered hydrazines. A review of synthetic methodologies for alkyl-substituted hydrazines highlights various approaches, including the alkylation of hydrazine (B178648) and the reduction of N-nitrosamines, which could be adapted and optimized for the neopentyl scaffold. rsc.orgrsc.org Modern synthetic methods, such as catalytic C-N bond-forming reactions, could offer more direct and atom-economical routes. For instance, the development of catalysts that can overcome the steric hindrance of the neopentyl group would be a significant advancement.

Furthermore, exploring greener synthetic approaches would be a valuable endeavor. This could involve the use of more environmentally benign solvents, catalytic systems, or flow chemistry techniques to improve the safety and sustainability of its production.

Table 1: Potential Synthetic Strategies for Neopentylhydrazine Dihydrochloride

| Synthetic Approach | Potential Advantages | Key Challenges |

| Optimized Alkylation of Hydrazine | Utilizes readily available starting materials. | Controlling selectivity and overcoming steric hindrance. |

| Reduction of Neopentyl-Nitrosamines | Established methodology for other hydrazines. | Requires handling of potentially carcinogenic nitrosamines. |

| Catalytic C-N Coupling Reactions | High efficiency and functional group tolerance. | Catalyst development for sterically demanding substrates. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Requires specialized equipment and process optimization. |

Exploration of Novel Catalytic Applications

Hydrazine and its derivatives are widely used in catalysis, for example, as reducing agents in transfer hydrogenation reactions. researchgate.net The unique steric and electronic properties of this compound could lead to novel catalytic activities. Its bulky neopentyl group might impart unique selectivity in catalytic transformations.

Future research should investigate the potential of this compound as a ligand for transition metal catalysts. The steric bulk could influence the coordination environment of the metal center, leading to enhanced selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. The exploration of its use in organocatalysis, either as a catalyst itself or as a precursor to more complex catalytic structures, also presents a promising research direction.

Given the general interest in hydrazine derivatives for the synthesis of nitrogen-containing heterocycles, this compound could serve as a valuable building block in the construction of novel pharmaceutical and agrochemical candidates. researchgate.net

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A significant void exists in the understanding of the reaction mechanisms involving this compound. Future research should employ a combination of experimental and computational methods to elucidate its reactivity and catalytic behavior. nih.govrsc.org

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques could provide valuable experimental data on reaction pathways. These experimental findings can be complemented by computational studies, such as Density Functional Theory (DFT) calculations, to model transition states, reaction intermediates, and to understand the electronic effects of the neopentyl group. arxiv.org Such integrated approaches have been successfully applied to understand the decomposition mechanisms of hydrazine on catalytic surfaces and can be adapted to study the reactions of this compound. nih.govrsc.org

A deeper mechanistic understanding will be crucial for the rational design of new synthetic methods and catalytic systems based on this compound. For instance, understanding how the steric hindrance of the neopentyl group affects reaction rates and selectivities will be key to its successful application in organic synthesis.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Neopentylhydrazine dihydrochloride?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min. Detection via UV absorbance at 254 nm is typical . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) should confirm structural integrity, with chemical shifts compared to reference standards .

Q. How should this compound be stored to maintain stability?

Methodological Answer: Store in a tightly sealed, light-resistant container at 2–8°C in a desiccator to prevent hygroscopic degradation. Long-term stability requires inert gas (argon or nitrogen) purging to minimize oxidation . Avoid exposure to humidity and high temperatures (>25°C), as dihydrochloride salts are prone to deliquescence and hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution to avoid inhalation .

- Spill Management: Collect solid spills mechanically (avoid vacuuming) and neutralize liquid spills with sodium bicarbonate before disposal .

- Waste Disposal: Segregate waste in labeled containers and comply with institutional guidelines for hazardous organic salts .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for this compound to improve yield and scalability?

Methodological Answer:

- Reaction Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for hydrazine hydrochloride reactions. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

- Acid-Base Stoichiometry: Adjust HCl equivalents during salt formation to ensure complete protonation of the hydrazine moiety. A 2:1 molar ratio of HCl to freebase is typical for dihydrochloride salts .

- Crystallization Optimization: Use anti-solvent addition (e.g., diethyl ether) under controlled cooling (0–5°C) to enhance crystal purity and yield .

Q. What strategies resolve discrepancies in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer:

- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity. Compare stability in simulated physiological buffers (pH 7.4) vs. cell culture media .

- Dosage Calibration: Account for differences in bioavailability by normalizing doses to plasma concentration (AUC) in animal models. Validate via pharmacokinetic studies .

- Model-Specific Controls: Include positive controls (e.g., known LSD1 inhibitors for epigenetic studies) to benchmark activity across systems .

Q. How can computational modeling guide the design of derivatives of this compound for target-specific applications?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., LSD1). Focus on modifying the neopentyl group to enhance hydrophobic interactions .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values to prioritize synthetic targets .

- ADMET Prediction: Apply tools like SwissADME to forecast solubility, permeability, and toxicity of derivatives before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.